molecular formula C18H17N7OS B2610296 Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034417-40-6

Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No.: B2610296
CAS No.: 2034417-40-6
M. Wt: 379.44
InChI Key: MLTXRBQRONBYAS-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a complex organic compound that belongs to the family of heterocyclic azoles . It has been synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one (2) with different aromatic amines .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one (2) with different aromatic amines . This process has been successfully carried out, yielding the desired compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and cyclization . The condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one (2) with different aromatic amines leads to the formation of the compound .

Scientific Research Applications

Anti-mycobacterial Applications

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new anti-mycobacterial chemotypes. A study designed, synthesized, and biologically evaluated thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds showed promising anti-mycobacterial potential with minimal inhibitory concentrations (MICs) in the low micromolar range, highlighting their therapeutic potential against tuberculosis (Pancholia et al., 2016).

Anticoronavirus and Antitumoral Activity

A series of derivatives were synthesized and evaluated for their antiviral and antitumoral activities. This study revealed that subtle structural variations could tune biological properties towards antiviral or antitumoral activity, indicating the potential of these compounds in the development of new therapeutics against coronaviruses and certain types of cancer (Jilloju et al., 2021).

Antibacterial and Antifungal Activities

Various synthesized compounds, including those with the benzo[d]thiazol-2-yl scaffold, have been investigated for their antibacterial and antifungal activities. These studies have shown that some derivatives exhibit moderate to good activity against a range of bacterial and fungal species, suggesting their utility in developing new antimicrobial agents (Hassan, 2013), (Landage et al., 2019).

Insecticidal Agents

The synthesis and characterization of novel sulfonamide thiazole derivatives as potential insecticidal agents against Spodoptera littoralis were explored. This research indicates the possibility of utilizing compounds with benzo[d]thiazol-2-yl structures in developing new insecticides to combat agricultural pests (Soliman et al., 2020).

Future Directions

The compound and its derivatives could be further investigated for their potential biological, pharmaceutical, and agrochemical applications . The structure-activity relationship (SAR) analysis could provide valuable information for further structural modifications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS/c1-12-21-22-16-15(19-6-7-25(12)16)23-8-10-24(11-9-23)18(26)17-20-13-4-2-3-5-14(13)27-17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXRBQRONBYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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